molecular formula C4H5F3 B1586154 1,1,1-Trifluoro-2-butene CAS No. 406-39-3

1,1,1-Trifluoro-2-butene

Cat. No.: B1586154
CAS No.: 406-39-3
M. Wt: 110.08 g/mol
InChI Key: ICTYZHTZZOUENE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-butene is an organic compound with the molecular formula C4H5F3. It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first carbon atom of the butene chain. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-butene can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as pyridine or N-methylmorpholine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the continuous synthesis method is often preferred. This involves the continuous introduction of raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a reactor. The reaction mixture is then continuously extracted to obtain the desired product, this compound .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-2-butene undergoes various chemical reactions, including:

    Addition Reactions: It can react with hydrogen halides (e.g., hydrogen chloride) to form halogenated derivatives.

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated products.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.

Common Reagents and Conditions:

Major Products:

    Halogenated Derivatives: Formed from addition reactions.

    Epoxides: Resulting from oxidation reactions.

    Substituted Alkenes: From nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

1,1,1-Trifluoro-2-butene serves as a crucial building block in organic synthesis, particularly for creating fluorinated compounds. Its reactivity allows for the introduction of trifluoromethyl groups into various organic molecules, which can enhance biological activity and metabolic stability. This application is particularly valuable in pharmaceuticals where fluorination can improve drug properties.

Pharmaceutical Development

The compound is utilized in the development of pharmaceuticals due to its ability to modify the biological properties of molecules. For instance, incorporating the trifluoromethyl group can increase lipophilicity and metabolic resistance, making drugs more effective and longer-lasting in biological systems. Research has shown that this modification can lead to improved efficacy in drug candidates.

Agrochemicals

In agrochemical research, this compound is explored for use in developing new pesticides and herbicides. The unique reactivity of this compound allows for the synthesis of novel agrochemical agents that may offer better performance against pests while minimizing environmental impact .

Materials Science

This compound is also applied in materials science as a precursor for synthesizing polymers with enhanced thermal stability and flame retardancy. The incorporation of fluorinated moieties into polymer chains can lead to materials with desirable mechanical and thermal properties, making them suitable for high-performance applications .

Chemical Reactions

This compound participates in various chemical reactions:

  • Addition Reactions: It can react with hydrogen halides to form halogenated derivatives.
  • Oxidation Reactions: The compound can be oxidized to produce epoxides or other oxygenated products.
  • Substitution Reactions: It undergoes nucleophilic substitution reactions at the fluorinated carbon atoms, facilitating further synthetic transformations .

Case Study 1: Synthesis of Fluorinated Amino Acids

A significant study demonstrated the use of this compound as a reagent for introducing trifluoromethyl groups into amino acids. This method employed indium-mediated allylation reactions that were noted for their high stereoselectivity, allowing for the targeted synthesis of specific amino acid derivatives with enhanced biological properties.

Case Study 2: Development of Novel Agrochemicals

Research conducted on the synthesis of new agrochemical agents using this compound revealed promising results in terms of efficacy against common agricultural pests. The introduction of fluorinated groups was shown to significantly improve the potency and selectivity of these compounds compared to traditional agrochemicals .

Comparison Table: Applications of this compound

Application AreaDescriptionKey Benefits
Organic SynthesisBuilding block for fluorinated compoundsEnhanced reactivity and stability
Pharmaceutical DevelopmentModifies biological properties of drugsImproved efficacy and metabolic stability
AgrochemicalsDevelopment of new pesticides and herbicidesBetter performance with reduced environmental impact
Materials SciencePrecursor for synthesizing high-performance polymersEnhanced thermal stability and flame retardancy

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-2-butene exerts its effects is primarily through its reactivity with various chemical reagents. The presence of fluorine atoms increases the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce fluorine atoms into organic molecules, thereby enhancing their chemical and biological properties .

Comparison with Similar Compounds

Uniqueness: 1,1,1-Trifluoro-2-butene is unique due to its specific fluorine atom arrangement, which imparts distinct reactivity and stability compared to other fluorinated alkenes. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability and reactivity.

Biological Activity

1,1,1-Trifluoro-2-butene (C4H5F3) is a fluorinated organic compound that has garnered attention for its potential biological activity. This article delves into the compound's biological interactions, mechanisms of action, and relevant research findings.

This compound is characterized by its trifluoromethyl group, which significantly influences its reactivity and interactions with biological systems. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and radical additions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, particularly cytochrome P450 enzymes involved in xenobiotic metabolism. These interactions can lead to altered enzyme activity and changes in metabolic pathways .
  • Cellular Effects : Research indicates that this compound can influence cell signaling pathways and gene expression. This may result in modifications to detoxification processes and the production of key metabolites .
  • Oxidative Stress : High concentrations of this compound have been associated with oxidative stress in cellular models. This can lead to cell death and other adverse effects on cellular functions .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the acute and chronic effects of this compound on biological systems:

  • Acute Toxicity : Studies show that exposure to high concentrations can lead to significant toxic effects, including respiratory distress and central nervous system impairment .
  • Chronic Exposure : Long-term exposure studies suggest potential cumulative effects on cellular processes, including gene expression alterations and enzyme activity changes .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Metabolic Pathways : In laboratory settings, the compound has been shown to interact with various metabolic pathways. For instance, it is metabolized by cytochrome P450 enzymes leading to the formation of metabolites that exhibit distinct biological activities .
  • Environmental Impact : As part of the broader category of perfluoroalkyl substances (PFAS), this compound has raised concerns regarding its environmental persistence and potential bioaccumulation in food chains .

Data Tables

Biological ActivityObservations
Enzyme InteractionInhibits cytochrome P450 activity at high concentrations
Cellular EffectsAlters gene expression related to detoxification
Toxicity LevelsAcute toxicity observed at concentrations above 500 ppm
Study TypeFindings
Acute Toxicity StudySignificant respiratory distress at high exposure levels
Chronic Exposure StudyCumulative effects on liver function noted over extended periods

Properties

CAS No.

406-39-3

Molecular Formula

C4H5F3

Molecular Weight

110.08 g/mol

IUPAC Name

1,1,1-trifluorobut-2-ene

InChI

InChI=1S/C4H5F3/c1-2-3-4(5,6)7/h2-3H,1H3

InChI Key

ICTYZHTZZOUENE-UHFFFAOYSA-N

SMILES

CC=CC(F)(F)F

Canonical SMILES

CC=CC(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the use of 1,1,1-Trifluoro-2-butene in the presented research?

A1: The research demonstrates the use of this compound as a reagent for introducing a trifluoromethyl group (CF3) into amino acids. [, ] This is significant because the incorporation of fluorine, particularly CF3 groups, can drastically alter a molecule's biological properties, including its metabolic stability and lipophilicity.

Q2: What role does Indium play in the reaction with this compound?

A2: The researchers utilized Indium-mediated allylation reactions. [, ] This means Indium acts as a mediator, facilitating the transfer of the allyl group from 4-bromo-1,1,1-trifluoro-2-butene to the target molecule, the glyceraldimine derivative. This method is highlighted for its high diastereoselectivity, meaning it favors the formation of a specific stereoisomer of the product.

Q3: What specific stereoisomers are synthesized using this method?

A3: The research outlines the successful synthesis of both (2R,3S)- and (2S,3R)-4,4,4-trifluoroisoleucines, as well as (2R,3S)-4,4,4-trifluorovaline. [, ] These are all stereoisomers of naturally occurring amino acids where a CF3 group has been incorporated, potentially leading to analogues with altered biological activity.

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